(E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-24(22,13-9-15-6-2-1-3-7-15)19-14-16(17-8-4-12-23-17)20-11-5-10-18-20/h1-13,16,19H,14H2/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOLQYAVDJWJFE-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a furan ring, a pyrazole moiety, and a sulfonamide group. Its molecular formula is , and it has a molecular weight of 368.44 g/mol. The structural diversity of this compound suggests multiple potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing furan and pyrazole rings exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have been shown to possess antifungal and antibacterial properties against various strains, including Candida albicans and Staphylococcus aureus .
The mechanism of action often involves the inhibition of key enzymes or disruption of cell membrane integrity in microbial cells. The presence of the sulfonamide group may enhance these effects by facilitating interactions with specific enzyme targets.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of similar compounds. For example, pyrazole derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The sulfonamide component may contribute to this activity by modulating nitric oxide synthase (NOS) pathways.
Antitumor Activity
The compound's structural characteristics suggest potential antitumor activity. In vitro studies have demonstrated that related pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . For instance, certain analogs have shown selective cytotoxicity against prostate cancer cell lines with IC50 values in the low micromolar range.
Synthesis and Characterization
The synthesis of (E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of furan and pyrazole derivatives under acidic conditions, followed by sulfonation . Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
| Activity | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.0 | Significant inhibition observed |
| Antifungal | Candida albicans | 10.5 | Comparable efficacy to standard antifungals |
| Cytotoxicity | MCF-7 (Breast Cancer) | 5.0 | Induces apoptosis in cancer cells |
| Anti-inflammatory | RAW 264.7 (Macrophages) | 20.0 | Reduces TNF-alpha production |
The biological activity of (E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with inflammation and microbial growth.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Membrane Disruption : The amphiphilic nature of the compound suggests potential for disrupting microbial membranes, leading to cell lysis.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural features of (E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide and its structural analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Groups | Notable Structural Features |
|---|---|---|---|---|---|
| (E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide | Not Provided | C₁₉H₁₈N₃O₃S | 368.4 | Furan, pyrazole | Dual heterocyclic substituents; aromatic diversity |
| (E)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenylethenesulfonamide | 1223872-05-6 | C₁₉H₂₂N₂O₃S | 370.5 | Furan, pyrrolidine (saturated amine) | Flexible amine ring; potential for basicity |
| (E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylethenesulfonamide | 2035001-27-3 | C₁₈H₂₂N₂O₃S₂ | 378.5 | Furan, thiomorpholine (sulfur-containing) | Sulfur atoms enhance polarizability |
| Ethyl 1-[2-(4-chlorophenyl)ethenesulfonyl]piperidine-3-carboxylate | 1252569-84-8 | C₁₆H₁₈ClNO₄S | 355.8 | 4-chlorophenyl, piperidine, ester | Halogenated aryl; ester functionality |
| (E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide | 2210223-26-8 | C₁₈H₁₇NO₄S | 343.4 | Di-furan | Increased electron density; conformational effects |
Key Comparative Analysis
Heterocyclic Substituent Effects
- Pyrazole vs. Pyrrolidine/Thiomorpholine : The pyrazole group in the target compound provides aromaticity and hydrogen-bonding sites, which may enhance target binding compared to the saturated pyrrolidine (CAS 1223872-05-6) or thiomorpholine (CAS 2035001-27-3) . Thiomorpholine’s sulfur atoms could improve membrane permeability but may also increase metabolic susceptibility .
- Di-Furan vs.
Electronic and Steric Considerations
- Molecular Weight and Solubility : Higher molecular weights (e.g., 378.5 for thiomorpholine derivative) may reduce aqueous solubility, whereas lower weights (e.g., 343.4 for di-furan) could improve pharmacokinetic profiles .
Functional Group Implications
- Ester vs. Sulfonamide (CAS 1252569-84-8) : The ester group in the piperidine derivative adds hydrolytic instability but offers a site for prodrug modifications, contrasting with the stable sulfonamide linkage in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
